2-(4-Chlorophenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenoxy group, a morpholinyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 4-(morpholin-4-yl)-3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-Chlorophenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
- 1-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C19H19ClN4O5 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19ClN4O5/c20-15-2-4-16(5-3-15)29-13-19(25)22-21-12-14-1-6-17(18(11-14)24(26)27)23-7-9-28-10-8-23/h1-6,11-12H,7-10,13H2,(H,22,25)/b21-12+ |
InChI Key |
PJGFXTJRXWZCLQ-CIAFOILYSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.